molecular formula C6H5BrN2O3 B12359294 3-Bromo-4-methyl-5-nitropyridin-2(3H)-one

3-Bromo-4-methyl-5-nitropyridin-2(3H)-one

Katalognummer: B12359294
Molekulargewicht: 233.02 g/mol
InChI-Schlüssel: TZFHFFSWNFRYES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-methyl-5-nitro-2-pyridinone is a heterocyclic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a pyridinone ring. It is commonly used in various research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-5-nitro-2-pyridinone typically involves the bromination of 4-methyl-5-nitro-2-pyridinone. One common method includes the reaction of 2-chloro-4-methyl-3-nitropyridine with sodium methoxide in methanol, followed by bromination with bromine in acetic acid . The reaction conditions often involve refluxing the mixture for several hours to ensure complete bromination.

Industrial Production Methods

Industrial production of 3-Bromo-4-methyl-5-nitro-2-pyridinone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-methyl-5-nitro-2-pyridinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products include various substituted pyridinones depending on the nucleophile used.

    Reduction: The major product is 3-bromo-4-methyl-5-amino-2-pyridinone.

    Oxidation: The major product is 3-bromo-4-carboxy-5-nitro-2-pyridinone.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-4-methyl-5-nitro-2-pyridinone is unique due to the presence of both a bromine atom and a nitro group on the pyridinone ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its methyl group also adds to its uniqueness by influencing its solubility and reactivity .

Eigenschaften

Molekularformel

C6H5BrN2O3

Molekulargewicht

233.02 g/mol

IUPAC-Name

3-bromo-4-methyl-5-nitro-3H-pyridin-2-one

InChI

InChI=1S/C6H5BrN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2,5H,1H3

InChI-Schlüssel

TZFHFFSWNFRYES-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=NC(=O)C1Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.